![molecular formula C15H24N2O2S B2761208 1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea CAS No. 2097914-86-6](/img/structure/B2761208.png)
1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea
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Overview
Description
1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea is a synthetic organic compound characterized by a cyclohexyl group, a hydroxypropyl group, and a thiophenylmethyl group attached to a urea backbone
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to exhibit a variety of biological effects . They have been associated with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that the thiophene ring system, which is part of this compound, can interact with various biological targets . The specific interactions and resulting changes would depend on the exact nature of the target and the context in which the compound is used.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that multiple pathways could potentially be influenced by this compound.
Result of Action
Based on the known activities of thiophene derivatives , it can be hypothesized that this compound might exert a range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: This step involves the reaction of thiophen-3-ylmethanol with an appropriate epoxide under basic conditions to form the hydroxypropyl intermediate.
Urea Formation: The hydroxypropyl intermediate is then reacted with cyclohexyl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Electrophiles like bromine in acetic acid for bromination of the thiophenyl ring.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a cyclohexylamine derivative.
Substitution: Brominated thiophenyl derivatives.
Scientific Research Applications
1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-Cyclohexyl-3-{2-hydroxy-2-[(phenyl)methyl]propyl}urea: Similar structure but with a phenyl group instead of a thiophenyl group.
1-Cyclohexyl-3-{2-hydroxy-2-[(benzyl)methyl]propyl}urea: Contains a benzyl group instead of a thiophenyl group.
Uniqueness: 1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
Biological Activity
1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the molecular formula C15H24N2O2S and a molecular weight of 296.43 g/mol. It is characterized by a cyclohexyl group and a thiophenyl moiety, which contribute to its unique biological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The following mechanisms have been noted:
- DNA Intercalation : Like other urea derivatives, this compound may intercalate with DNA, disrupting replication and transcription processes .
- Inhibition of Kinases : Studies have shown that urea derivatives can inhibit various kinases involved in cell proliferation, such as Aurora-A kinase, leading to reduced tumor growth .
Table 1: Biological Activities of Related Urea Compounds
Compound Name | IC50 (µM) | Target | Effect |
---|---|---|---|
1-Cyclohexyl-3-{2-hydroxy-2-(thiophen-3-yl)methyl}urea | TBD | TBD | TBD |
Urea Derivative A (e.g., Proflavine Urea) | 0.44 | HCT116 Cancer Cell Line | Cytostatic Activity |
Urea Derivative B | 0.23 | NCI-H522 Cancer Cell Line | Cytotoxicity |
Urea Derivative C | 0.35 | Various Cancer Cell Lines | Antiproliferative |
Note: TBD = To Be Determined; further studies are required to establish specific IC50 values for the compound .
Study 1: Anticancer Potential
In a recent study evaluating various urea derivatives against the NCI-60 human cancer cell lines, compounds structurally related to this compound demonstrated promising cytotoxic effects. The study reported GI50 values (the concentration required to inhibit cell growth by 50%) that suggest significant antiproliferative activity against leukemia and colon cancer cell lines .
Study 2: Inhibition of Kinases
Another research effort focused on the inhibition of Aurora-A kinase by novel urea derivatives. The results indicated that certain derivatives exhibited IC50 values as low as 25 nM, showcasing their potential as therapeutic agents in cancer treatment . This suggests that 1-Cyclohexyl-3-{2-hydroxy-2-(thiophen-3-yl)methyl}urea may similarly affect kinase activity.
Therapeutic Applications
1-Cyclohexyl-3-{2-hydroxy-2-(thiophen-3-yl)methyl}urea is being explored for various therapeutic applications:
- Cancer Therapy : Due to its potential anticancer activity, it may serve as a lead compound for developing new anticancer drugs.
- Anti-inflammatory Agents : The structural features suggest possible anti-inflammatory properties, warranting further investigation into its use in treating inflammatory diseases.
Properties
IUPAC Name |
1-cyclohexyl-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-15(19,9-12-7-8-20-10-12)11-16-14(18)17-13-5-3-2-4-6-13/h7-8,10,13,19H,2-6,9,11H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNBBFHPYANQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NC2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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